Boc-3-chloro-L-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375785 | |
| Record name | Boc-3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-03-9 | |
| Record name | 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Oncological Research and Anticancer Agent Development
The unique structural characteristics of Boc-3-chloro-L-phenylalanine make it a valuable component in the design of new anticancer therapies. chemimpex.com Its incorporation into peptide structures can enhance their efficacy and selectivity for cancer cells. chemimpex.com
Research has shown that derivatives of phenylalanine can possess significant anticancer properties. For instance, the inclusion of L-phenylalanine in certain cyclic peptides has been found to boost their effectiveness against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The structural modifications involving phenylalanine can lead to enhanced anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Furthermore, this compound is utilized in the synthesis of complex molecules that can target specific pathways involved in cancer progression. For example, it has been used in the creation of pentapeptide heterocyclic and halophenyl amides with significant in vitro activity against several human cancer cell lines. google.com The development of organoruthenium complexes incorporating L-phenylalanine derivatives has also shown promise in creating potent anticancer agents with improved aqueous solubility. rsc.org
Table 1: Examples of Phenylalanine Derivatives in Anticancer Research
| Compound/Derivative Class | Cancer Cell Lines | Research Focus |
| Galaxamide Analogues with L-phenylalanine | HepG2, MCF-7, HeLa | Enhanced anticancer efficacy and apoptosis induction. |
| Pentapeptide Heterocyclic and Halophenyl Amides | Various human cancer cell lines | Significant in vitro anticancer activity. google.com |
| Organoruthenium Complexes with L-phenylalanine | Not specified | Development of potent anticancer agents with improved solubility. rsc.org |
| Dolastatin 10-based Antibody-Drug Conjugates | Ovarian cancer, other solid tumors | Clinically trialed anticancer agents. nih.gov |
Neurodegenerative Disease Research
The exploration of Boc-3-chloro-L-phenylalanine extends to the field of neurodegenerative diseases, where it is used to design compounds that can potentially interact with targets in the central nervous system. chemimpex.com The inherent properties of phenylalanine and its derivatives are of interest in conditions like Parkinson's and Alzheimer's disease.
For instance, D-phenylalanine has been investigated for its potential to alleviate symptoms of Parkinson's disease, such as tremors. In the context of Alzheimer's disease, research has pointed to altered expression of amino acid transporters in the brain, suggesting that molecules like phenylalanine could play a role in disease pathology. nih.gov Metabolomic studies have also identified dysregulation of metabolites, including those related to phenylalanine, in Alzheimer's disease, highlighting their potential as diagnostic markers. frontiersin.org
While direct research on this compound in neurodegenerative models is specific, its role as a precursor for more complex molecules is significant. For example, it can be used to synthesize compounds that inhibit enzymes like 5-LOX, which is implicated in the neuroinflammation associated with Alzheimer's disease. researchgate.net
Table 2: Phenylalanine Derivatives in
| Compound/Derivative | Disease Focus | Potential Application/Finding |
| D-phenylalanine | Parkinson's Disease | Symptom alleviation (e.g., tremors). |
| Phenylalanine-related metabolites | Alzheimer's Disease | Potential diagnostic markers. frontiersin.org |
| 5-LOX inhibitors (synthesized using phenylalanine derivatives) | Alzheimer's Disease | Targeting neuroinflammation. researchgate.net |
Antiviral Drug Discovery, Including Hiv Capsid Modulators
A significant area of application for Boc-3-chloro-L-phenylalanine is in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). The HIV capsid, a protein shell that encloses the viral genome, is a critical component for viral replication, making it an attractive target for new drugs. mdpi.com
Boc-protected phenylalanine derivatives, including fluorinated versions, are key building blocks in the synthesis of HIV capsid modulators. mdpi.com These compounds are designed to bind to the HIV capsid protein, disrupting its assembly or disassembly and thereby inhibiting viral replication. mdpi.comnih.gov For example, research has led to the development of phenylalanine derivatives that act as potent HIV-1 capsid inhibitors. nih.gov The modification of the phenylalanine core is essential for maintaining antiviral activity. nih.gov
The synthesis of these antiviral compounds often involves coupling Boc-protected phenylalanine derivatives with other chemical moieties to create molecules with high affinity and specificity for the HIV capsid. mdpi.comnih.gov This approach has led to the discovery of novel compounds with significant antiviral activity against both HIV-1 and HIV-2. nih.govnih.gov
Table 3: Phenylalanine Derivatives in HIV Capsid Modulator Development
| Compound Class | Target | Key Finding |
| 2-Pyridone-bearing phenylalanine derivatives | HIV Capsid | Potent anti-HIV-1 and HIV-2 activity. mdpi.com |
| Quinazolin-4-one-bearing phenylalanine derivatives | HIV Capsid | Significant improvement in potency over existing compounds. nih.gov |
| Benzenesulfonamide-containing phenylalanine derivatives | HIV Capsid | Higher activity against HIV-1 compared to the reference compound PF74. nih.gov |
Investigation of Anti Inflammatory Properties
Boc-3-chloro-L-phenylalanine and related compounds are also investigated for their potential anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, and developing new anti-inflammatory agents is a major focus of medicinal chemistry.
Studies have explored the synthesis of conjugates of anti-inflammatory drugs, such as budesonide (B1683875), with amino acids like phenylalanine to improve their properties. dovepress.com For example, conjugating budesonide with phenylalanine has been shown to potentially enhance its anti-inflammatory activity. dovepress.com
Furthermore, research into new thiourea (B124793) derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) has involved the use of aromatic amino acid esters. researchgate.net These studies aim to develop compounds with potent anti-inflammatory activity. One such study found that a derivative of m-anisidine (B1676023) showed significant anti-inflammatory effects in a rat paw edema model, highlighting the potential of these modified compounds. researchgate.net
Table 4: Phenylalanine Derivatives in Anti-inflammatory Research
| Compound/Derivative | Research Focus | Finding |
| Budesonide-21-phenylalanine ester | Enhancing anti-inflammatory activity of budesonide | Showed inhibition of IL-6 production in cell-based assays. dovepress.com |
| Thiourea derivatives of naproxen with aromatic amino acid esters | Developing new anti-inflammatory agents | A derivative of m-anisidine demonstrated potent anti-inflammatory activity in vivo. researchgate.net |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. ethernet.edu.et It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximities, which is crucial for understanding the conformation of modified amino acids and the peptides they form. nmims.eduscienceasia.org
| Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (tert-butyl) | ~1.40 (singlet, 9H) | ~28.5 (CH₃), ~80.0 (quaternary C) |
| Cα-H | ~4.30-4.60 (multiplet, 1H) | ~55.0 |
| Cβ-H₂ | ~3.00-3.20 (multiplet, 2H) | ~37.0 |
| Aromatic C-H | ~7.00-7.30 (multiplets) | ~128.0-135.0 |
| Boc (C=O) | - | ~155.0 |
| Carboxyl (C=O) | - | ~175.0 |
| Note: Data is illustrative and based on analogous compounds like Boc-4-chloro-L-phenylalanine. Exact shifts can vary based on solvent and experimental conditions. |
When Boc-3-chloro-L-phenylalanine is incorporated into a peptide, one-dimensional NMR spectra often become crowded and difficult to interpret due to overlapping signals. nmims.edu Two-dimensional (2D) and multi-dimensional NMR techniques are essential for resolving these complexities and achieving complete resonance assignment. nih.govwalisongo.ac.id
Correlation Spectroscopy (COSY): This homonuclear 2D technique identifies protons that are spin-coupled to each other, typically through two or three bonds. nmims.edu For a peptide containing 3-chloro-L-phenylalanine, COSY spectra would show cross-peaks connecting the amide (NH) proton to the α-proton, and the α-proton to the β-protons, confirming the amino acid's spin system within the peptide backbone. walisongo.ac.id
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, revealing entire spin-coupling networks within an amino acid residue. nmims.edu This is particularly useful for identifying the complete set of protons belonging to the 3-chloro-L-phenylalanine residue, even in complex spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. NOESY data is critical for determining the three-dimensional folding and conformation of the peptide, revealing how the 3-chlorophenyl side chain is oriented relative to other parts of the molecule. copernicus.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and heteronuclei, most commonly ¹³C or ¹⁵N. An ¹H-¹³C HSQC spectrum of a peptide containing the chlorinated residue would provide a unique fingerprint, with each C-H pair appearing as a distinct peak, greatly aiding in the assignment of the carbon skeleton. nih.gov
These multi-dimensional methods are indispensable for studying the structural impact of incorporating a chlorinated phenylalanine residue into a peptide, revealing subtle changes in conformation that can influence biological activity. nih.gov
For larger peptides and proteins, even multi-dimensional NMR can reach its limits. Isotope labeling—the strategic incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, and ²H (deuterium)—is a powerful strategy to overcome these limitations. nih.govnih.gov By preparing this compound with specific isotope labels, researchers can simplify spectra, enhance signal sensitivity, and enable advanced NMR experiments. mykhailiukchem.org
For instance, synthesizing a peptide with ¹⁵N-labeled 3-chloro-L-phenylalanine allows for the use of ¹H-¹⁵N HSQC experiments, where each amino acid residue produces a single peak corresponding to its backbone amide group. nih.gov This provides a sensitive probe for monitoring the chemical environment of each residue.
Furthermore, methods have been developed for the synthesis of related labeled compounds, such as [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, from simple isotopic sources like [2-¹³C] acetone (B3395972) and deuterium (B1214612) oxide. nih.govresearchgate.net A similar synthetic strategy could be envisioned for producing deuterated and/or ¹³C-labeled this compound. This "stereo-array isotope labeling" (SAIL) approach, where specific protons are replaced with deuterium, dramatically reduces signal overlap and sharpens remaining NMR signals, making it possible to determine high-quality structures of much larger biomolecules. nih.gov
Multi-Dimensional NMR Techniques for Complex Peptide Systems
Mass Spectrometry (MS) for Characterization and Proteomic Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the precise mass determination of synthetic compounds like this compound and for the analysis of peptides and proteins containing this modified residue. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, confirming that the synthesized this compound has the correct composition. The presence of chlorine is particularly distinctive due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak in the mass spectrum.
Table: Theoretical Mass Data for this compound
| Formula | Isotope | Monoisotopic Mass (Da) | Expected HRMS Ion [M+H]⁺ |
|---|---|---|---|
| C₁₄H₁₈ClNO₄ | ³⁵Cl | 315.0873 | 316.0946 |
| C₁₄H₁₈ClNO₄ | ³⁷Cl | 317.0844 | 318.0917 |
This data is calculated and represents the expected values from an HRMS experiment, which serves to confirm the successful synthesis and purity of the compound. nih.gov
This level of accuracy is crucial for differentiating the target compound from potential byproducts or impurities with similar nominal masses. nih.govtno.nl
Tandem Mass Spectrometry (MS/MS) is the cornerstone of modern proteomics and is essential for sequencing peptides. nih.govnih.gov In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. researchgate.net This fragmentation typically occurs along the peptide backbone, producing a series of 'b' and 'y' ions.
When a peptide containing 3-chloro-L-phenylalanine is analyzed by MS/MS, the mass difference between adjacent fragment ions reveals the identity of the amino acid at that position. The presence of 3-chloro-L-phenylalanine results in a unique mass residue (C₉H₈ClNO) that can be identified in the fragmentation spectrum. This allows researchers to confirm not only the presence of the modification but also its precise location within the peptide sequence. kuleuven.be This capability is invaluable in chemical proteomics for identifying the targets of reactive probes or understanding the structure of novel bioactive peptides. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. Each molecule has a unique vibrational spectrum that acts as a "molecular fingerprint," making these methods powerful for structural characterization and studying intermolecular interactions. nih.govnih.govmdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. Specific functional groups absorb at characteristic frequencies. For this compound, FT-IR can be used to verify the presence of key structural motifs. cas.cz Based on data from analogous compounds, the following characteristic absorption bands would be expected:
Table: Representative FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~2500–3300 (broad) |
| C-H (Aromatic, Alkyl) | Stretching | ~2850–3100 |
| C=O (Boc Urethane) | Stretching | ~1680–1720 |
| C=O (Carboxylic Acid) | Stretching | ~1700–1730 |
| C=C (Aromatic) | Stretching | ~1450–1600 |
Note: Data is illustrative and based on analogous compounds. The exact peak positions can be influenced by hydrogen bonding and the physical state of the sample.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds (e.g., C-C bonds in the phenyl ring) and symmetric vibrations. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for studying biomolecules in aqueous solutions. nih.gov The combination of FT-IR and Raman provides a comprehensive vibrational profile of this compound, which can be used to study conformational changes upon its incorporation into peptides or its interaction with biological targets. researchgate.netspectroscopyonline.com
The comprehensive characterization of this compound, a synthetic amino acid derivative, is greatly enhanced through the application of advanced computational chemistry and molecular modeling techniques. These in silico methods provide profound insights into the molecule's electronic properties, conformational dynamics, and potential interactions with biological macromolecules, complementing experimental data and guiding further research in fields like peptide synthesis and medicinal chemistry.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in publicly accessible literature, the principles and types of analyses can be understood from studies on closely related halogenated phenylalanine derivatives. rsc.orgnih.gov
DFT calculations are employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like this compound, a key focus of DFT analysis would be the impact of the chlorine atom at the meta position of the phenyl ring. The electron-withdrawing nature of the chlorine atom influences the electron density distribution across the aromatic ring and can affect the acidity of the carboxylic acid group and the reactivity of the amine.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in peptide structure and protein-ligand binding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions between filled and vacant orbitals within the molecule, quantifying the stability arising from hyperconjugation and delocalization.
In studies of other halogenated phenylalanines, DFT has been used to show how halogenation enhances the strength of π-π stacking interactions, a crucial factor in the self-assembly of peptides. rsc.org It has also been used to predict how halogen substituents can tune non-covalent interactions that influence the formation of larger structures like hydrogel networks. rsc.org Such analyses for this compound would provide valuable data on its potential role in designing peptides with specific structural and functional properties.
| DFT-Calculated Property | Significance for this compound | Illustrative Findings from Related Compounds |
| Optimized Geometry | Provides precise bond lengths and angles. | Halogenation can alter the geometry of the phenyl ring and its interactions. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | Electron-withdrawing halogens can lower both HOMO and LUMO energies. |
| MEP Surface | Predicts sites for non-covalent interactions. | The chlorine atom introduces an electrophilic region (σ-hole). |
| NBO Analysis | Details intramolecular charge transfer and stability. | Reveals the electronic delocalization between the phenyl ring and substituents. |
Molecular Dynamics (MD) Simulations of this compound-Containing Biomolecules
Although specific MD simulation studies featuring this compound are not widely published, the methodology is well-established for peptides containing non-canonical amino acids. acs.org An MD simulation would typically involve the following steps:
System Setup: A peptide sequence containing this compound is constructed. The system is then solvated in a water box, and ions are added to neutralize the charge and mimic physiological conditions.
Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to ensure a stable starting point for the production simulation.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.
Analysis of the MD trajectory can provide insights into:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the peptide backbone, one can assess whether the incorporation of this compound stabilizes or destabilizes specific secondary structures (e.g., alpha-helices or beta-sheets).
Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of high or low flexibility, indicating the impact of the chlorinated phenylalanine on peptide dynamics.
Interaction with Solvent: The simulation can show how the hydrophobic, chlorinated phenyl ring orients itself with respect to the surrounding water molecules.
For instance, MD simulations on peptides containing other halogenated phenylalanines have been used to understand their self-assembly into larger structures like fibrils or hydrogels. rsc.orgacs.org These simulations can elucidate the key intermolecular interactions, such as stacking and hydrogen bonds, that drive the assembly process.
| MD Simulation Parameter | Information Gained for a Peptide with this compound |
| RMSD (Root-Mean-Square Deviation) | Overall structural stability of the peptide over time. |
| RMSF (Root-Mean-Square Fluctuation) | Flexibility of specific residues, including the modified one. |
| Hydrogen Bond Analysis | The stability and dynamics of intra- and intermolecular hydrogen bonds. |
| Radial Distribution Function | The interaction of the chloro-phenyl group with water or other molecules. |
Molecular Docking Studies for Ligand-Protein Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide containing this compound) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and design for predicting binding affinity and understanding the molecular basis of recognition.
The docking process involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (the peptide with this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Grid Generation: A grid box is defined around the active site of the protein where the ligand is expected to bind.
Docking Algorithm: A search algorithm explores various conformations and orientations of the ligand within the active site.
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
For a peptide containing this compound, docking studies could reveal:
Binding Mode: The precise orientation of the peptide in the protein's active site. The chloro-phenyl group could form specific interactions (e.g., hydrophobic, halogen bond) with amino acid residues in the binding pocket.
Binding Affinity: A predicted binding energy, which helps in ranking different peptide analogues.
Key Interactions: Identification of the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For example, studies on other chlorinated compounds have highlighted the importance of halogen bonds in ligand-protein interactions.
The results from molecular docking can guide the rational design of more potent and selective peptide-based inhibitors or modulators of protein function.
| Docking Output | Insight for this compound-containing Ligand |
| Binding Score/Energy | Prediction of the binding strength to a target protein. |
| Binding Pose | The most probable 3D orientation in the protein's active site. |
| Interaction Map | Details of specific amino acid residues involved in binding. |
Future Directions and Emerging Research Avenues for Boc 3 Chloro L Phenylalanine
Expansion into Novel Bioactive Scaffolds and Chemical Space Exploration
The strategic incorporation of Boc-3-chloro-L-phenylalanine is a key focus for creating novel bioactive scaffolds. chemimpex.com Its distinct structure allows for specific biological interactions, which is crucial for designing targeted therapies. chemimpex.com Researchers are exploring its use in developing new therapeutic agents, particularly for cancer and neurodegenerative diseases where precision is paramount. chemimpex.com The presence of the chlorine atom can influence the compound's reactivity and biological activity, making it a valuable component in the development of new pharmaceuticals. cymitquimica.com
The exploration of the chemical space around this compound is another promising avenue. By systematically modifying its structure, scientists can generate libraries of new compounds with diverse properties. This exploration is fundamental to discovering new lead compounds in drug discovery. The use of this amino acid derivative in peptide synthesis allows for the creation of modified peptides with specific functionalities, a critical aspect of modern drug development. chemimpex.com
Development of Greener Synthetic Methodologies for Sustainable Production
The demand for environmentally friendly and economically viable chemical processes is driving research into greener synthetic methodologies for this compound and its derivatives. Traditional chemical synthesis methods often involve harsh reagents, multiple steps, and the generation of significant waste. nih.gov Green chemistry principles, such as atom economy, use of renewable feedstocks, and catalyst-based reactions, are being applied to develop more sustainable production routes. researchgate.net
One promising approach is the use of biocatalysis. Whole-cell biocatalysts have demonstrated the ability to produce D-amino acids from their L-amino acid counterparts with high conversion rates and optical purity. nih.govd-nb.info This enzymatic approach offers a milder and more selective alternative to chemical methods. nih.gov Research is ongoing to optimize these biocatalytic systems for the large-scale and cost-effective production of compounds like this compound. nih.govd-nb.info Additionally, the development of one-pot synthesis methods and the use of recyclable ionic liquids are being explored to minimize waste and improve efficiency. mdpi.com
Applications in Advanced Materials Science and Nanotechnology
The unique properties of this compound and its derivatives are being harnessed in the field of advanced materials science and nanotechnology. Phenylalanine derivatives can be integrated into polymer matrices or used to create self-assembling peptides that form nanostructures with unique characteristics. These materials have potential applications in drug delivery systems, tissue engineering, and the development of biodegradable materials.
For instance, self-assembling peptides containing phenylalanine derivatives have been used to create nanofibers and hydrogels. These nanostructures can be loaded with drugs or growth factors, allowing for controlled and sustained release at specific sites within the body. This is particularly beneficial for applications in wound healing, tissue regeneration, and targeted cancer therapy. Furthermore, the incorporation of such non-natural amino acids can lead to the development of bio-based materials with enhanced mechanical, thermal, or optical properties, offering sustainable alternatives to traditional petroleum-based materials. Chiral conducting polymers synthesized from phenylalanine derivatives have also shown potential as electrochemical sensors. researchgate.net
Interdisciplinary Research at the Interface of Chemistry, Biology, and Medicine
The future of this compound research lies in fostering interdisciplinary collaborations that bridge chemistry, biology, and medicine. This compound serves as a critical tool in peptide synthesis and medicinal chemistry, enabling the creation of complex and biologically active peptides. chemimpex.comcymitquimica.com Its utility in solid-phase peptide synthesis facilitates the streamlined production of peptide libraries for high-throughput screening in drug discovery. chemimpex.com
In medicinal chemistry, the incorporation of this compound into peptide chains can enhance their therapeutic properties. smolecule.com The chlorine atom can introduce favorable interactions with biological targets and improve the metabolic stability of the peptide. chemrxiv.org This is particularly relevant in the design of peptide-based therapeutics for a range of diseases, including cancer and neurological disorders. chemimpex.comchemimpex.com The conjugation of amino acids like phenylalanine to bioactive heterocyclic scaffolds is another strategy being explored to develop novel therapeutic agents with enhanced activity. mdpi.com The continued exploration of this compound in diverse biological contexts will undoubtedly lead to new breakthroughs in our understanding of disease and the development of innovative treatments.
Q & A
Basic: How is Boc-3-chloro-L-phenylalanine synthesized and characterized in academic research?
Answer:
The synthesis typically begins with L-phenylalanine, where the amino group is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous/organic biphasic system . Chlorination at the 3-position of the phenyl ring is achieved through electrophilic aromatic substitution, often using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions . Post-synthesis, characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity of chlorination and Boc protection.
- High-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric purity (>97% is typical) .
- Mass spectrometry (MS) to validate molecular weight (C₁₄H₁₈ClNO₄, MW 299.74) .
Advanced: What are the challenges in ensuring enantiomeric purity during peptide synthesis using this compound?
Answer:
Racemization during coupling is a critical concern. To mitigate this:
- Use low-temperature activation (e.g., 0–4°C) of carboxyl groups with carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) .
- Monitor reactions via circular dichroism (CD) or chiral HPLC to detect racemization early .
- Purify intermediates using size-exclusion chromatography or recrystallization in non-polar solvents to remove diastereomers .
Advanced: How do researchers resolve conflicting data on the stability of this compound under varying pH conditions?
Answer:
Contradictory stability reports (e.g., hydrolysis at pH >8) require systematic analysis:
- Controlled kinetic studies : Perform pH-dependent degradation assays (pH 2–12) at 25°C, monitoring via UV-Vis spectroscopy (λ = 260 nm for Boc cleavage) .
- Mechanistic validation : Compare degradation products (e.g., free amine via LC-MS) against standards .
- Replicate literature protocols : Ensure consistency in solvent systems (e.g., dioxane vs. THF) and ionic strength, which influence hydrolysis rates .
Basic: What analytical methods are critical for confirming the identity of this compound in novel synthetic routes?
Answer:
- Elemental analysis (EA) : Validate C, H, N, and Cl content (theoretical: C 56.10%, H 6.05%, Cl 11.82%) .
- Infrared spectroscopy (IR) : Identify Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry, especially if competing halogenation pathways exist .
Advanced: How is the chlorination regioselectivity at the 3-position of Boc-protected phenylalanine achieved?
Answer:
Regioselectivity is influenced by:
- Directing effects : The Boc group deactivates the aromatic ring, favoring electrophilic attack at the meta position due to steric and electronic effects .
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states and minimize para-substitution byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile solubility and regiocontrol .
Basic: What precautions are necessary when handling this compound in aqueous environments?
Answer:
- Storage : Keep at 0–6°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis .
- Workup : Avoid prolonged exposure to basic conditions (pH >7.5) during peptide deprotection; use mild acids (e.g., TFA in DCM) .
- Waste disposal : Neutralize chlorinated byproducts with sodium thiosulfate before disposal .
Advanced: How do researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Answer:
- Activation protocols : Pre-activate the carboxyl group with HOBt/DIC in DMF for 30 minutes before coupling to resin-bound amines .
- Solvent effects : Use DCM/DMF mixtures (1:1 v/v) to balance solubility and swelling of resin beads .
- Kinetic monitoring : Track coupling completion via Kaiser test or FT-IR analysis of resin-bound intermediates .
Advanced: What strategies address low yields in large-scale synthesis of this compound?
Answer:
- Continuous flow chemistry : Improves heat/mass transfer for chlorination steps, reducing side reactions .
- Catalyst recycling : Immobilize FeCl₃ on mesoporous silica to enhance turnover number (TON) in electrophilic substitutions .
- Crystallization optimization : Use anti-solvent (e.g., hexane) addition to improve yield and purity during Boc deprotection .
Basic: How is this compound used in studying enzyme-substrate interactions?
Answer:
- Active-site probing : Incorporate the compound into peptide substrates for proteases (e.g., chymotrypsin) to study steric effects of the 3-Cl group on binding kinetics .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) changes induced by halogenation .
- X-ray crystallography : Resolve enzyme-cofactor structures to map halogen bonding interactions .
Advanced: How do researchers validate the absence of diastereomers in this compound batches?
Answer:
- 2D-NMR (NOESY/ROESY) : Detect through-space correlations between Boc protons and the phenyl ring to confirm stereochemical integrity .
- Marfey’s analysis : Derivatize hydrolyzed samples with L-FDAA and compare HPLC retention times against D/L standards .
- Chiral stationary phase GC-MS : Resolve enantiomers using β-cyclodextrin columns under optimized temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
